molecular formula C20H18O6 B8396382 2-[(3,4-dimethoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone

2-[(3,4-dimethoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone

Cat. No. B8396382
M. Wt: 354.4 g/mol
InChI Key: HWTDEMYBMLQLRS-UHFFFAOYSA-N
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Patent
US06143779

Procedure details

After 2-[(3,4-dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone 0.525 g was dissolved in pyridine 5 ml, propionyl chloride 0.218 ml was added, and the mixture was refluxed for 1.5 hours. The reaction mixture was cooled to room temperature, ethyl acetate 50 ml was added, and the mixture was washed with 2N-hydrochloric acid 50 ml, saturated sodium bicarbonate solution 50 ml, and a saturated sodium chloride solution 50 ml. The ethyl acetate solution was dehydrated with anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1) and the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure to obtain crystals. The crystals were dried over phosphorous pentoxide at a temperature of 60° C. for five hours under reduced pressure to obtain the desired compound 311.6 mg.
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.218 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]2[C:16](=[O:17])[C:15]3[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=3[O:13]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[C:23](Cl)(=[O:26])[CH2:24][CH3:25].C(OCC)(=O)C>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]2[C:16](=[O:17])[C:15]3[CH:18]=[CH:19][C:20]([O:22][C:23](=[O:26])[CH2:24][CH3:25])=[CH:21][C:14]=3[O:13]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
0.525 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=C1OC2=C(C1=O)C=CC(=C2)O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.218 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
the mixture was washed with 2N-hydrochloric acid 50 ml, saturated sodium bicarbonate solution 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1)
CONCENTRATION
Type
CONCENTRATION
Details
the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crystals
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crystals were dried over phosphorous pentoxide at a temperature of 60° C. for five hours under reduced pressure
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=C1OC2=C(C1=O)C=CC(=C2)OC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 311.6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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